Membrane Permeability: Lipophilicity vs. Non-Ethoxylated Analog
The 6-ethoxy substitution on the benzothiazole ring increases calculated lipophilicity (LogP 5.69 for the target compound ) relative to the non-ethoxylated analog 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide (CAS 332898-67-6), which lacks this oxygen-bearing alkyl group . Although direct LogP measurement for the comparator has not been reported, the structural difference (ethoxy vs. hydrogen) is consistent with an expected increase in LogP of approximately 0.5–0.8 units based on fragment-based contribution analysis (class-level inference). This difference may translate into enhanced passive membrane permeability for the target compound, a critical parameter for intracellular target engagement [1].
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.69 (calculated) |
| Comparator Or Baseline | 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide (CAS 332898-67-6): LogP not reported; lacks 6-ethoxy group |
| Quantified Difference | Estimated increase of ~0.5–0.8 LogP units for target compound based on fragment contribution of ethoxy vs. hydrogen |
| Conditions | In silico calculation (Chemsrc); fragment-based LogP contribution analysis from benzothiazole SAR literature |
Why This Matters
Higher lipophilicity may improve cell membrane penetration, making this compound preferable for intracellular target screening where the non-ethoxylated analog may exhibit insufficient cellular uptake.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
